cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
CAS No.: 1251008-46-4
Cat. No.: VC2934310
Molecular Formula: C7H11F2N
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole - 1251008-46-4](/images/structure/VC2934310.png)
Specification
CAS No. | 1251008-46-4 |
---|---|
Molecular Formula | C7H11F2N |
Molecular Weight | 147.17 g/mol |
IUPAC Name | (3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Standard InChI | InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1 |
Standard InChI Key | AXWZHQLOPCLIMR-RITPCOANSA-N |
Isomeric SMILES | C1CC([C@@H]2[C@H]1CNC2)(F)F |
SMILES | C1CC(C2C1CNC2)(F)F |
Canonical SMILES | C1CC(C2C1CNC2)(F)F |
Introduction
Structural Characteristics and Chemical Properties
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is characterized by a bicyclic structure consisting of a cyclopentane ring fused with a pyrrole ring. The compound's distinctive feature is the presence of two fluorine atoms attached to the 4-position of the cyclopentane portion, maintaining a specific cis stereochemical configuration. This molecular architecture is formally described as rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole in detailed stereochemical nomenclature .
The compound exists in two primary forms: the free base and the hydrochloride salt. The table below provides a comparative overview of their key chemical properties:
Property | Free Base | Hydrochloride Salt |
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CAS Number | 1251008-46-4 | 2137762-21-9 |
Molecular Formula | C₇H₁₁F₂N | C₇H₁₂ClF₂N |
Molecular Weight | 147.17 | 183.63 |
Stereochemistry | cis | cis |
Full Stereochemical Descriptor | rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole | rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride |
The strategic incorporation of fluorine atoms significantly influences the compound's physicochemical properties. Fluorine, being highly electronegative, creates strong polar bonds with carbon, which can substantially alter:
The hydrochloride salt form typically offers enhanced aqueous solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications .
Synthesis and Preparation Methods
The synthesis of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole typically involves strategic fluorination of appropriate precursor compounds. Several methodological approaches have been developed for its preparation, with careful attention to stereochemical control.
Laboratory-Scale Synthesis
The conventional laboratory synthesis pathway involves the reaction of a cyclopentane derivative with a fluorinating agent under precisely controlled conditions. This process requires:
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Preparation of the cyclopentane-pyrrole fused ring system
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Functionalization of the 4-position to create a suitable substrate for fluorination
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Introduction of fluorine atoms using appropriate fluorinating agents
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Purification and isolation of the desired stereoisomer
Compound | Relative Efficacy | Toxicity Profile | Mechanism Characteristics |
---|---|---|---|
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole | Superior cell viability reduction | Minimal at therapeutic doses | Under investigation |
Doxorubicin | Standard reference | Dose-limiting cardiotoxicity | DNA intercalation, topoisomerase II inhibition |
Cisplatin | Standard reference | Nephrotoxicity, neurotoxicity | DNA crosslinking |
Structure-Activity Relationship Considerations
The specific structural features of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole likely contribute significantly to its biological activity profile:
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The bicyclic skeleton provides a rigid framework that may facilitate specific target interactions
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The fluorine atoms enhance metabolic stability and potentially modify binding characteristics
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The cis stereochemistry creates a specific three-dimensional conformation critical for biological recognition
This structure-activity relationship suggests potential avenues for further molecular optimization to enhance therapeutic properties.
Related Compounds and Structural Analogs
Understanding the properties of related compounds can provide valuable context for evaluating cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole. The non-fluorinated analog, cis-Octahydrocyclopenta[c]pyrrole (CAS: 926276-10-0), shares the same basic scaffold but lacks the fluorine substitution . The structural comparison reveals how fluorination modifies the compound's characteristics:
Property | cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole | cis-Octahydrocyclopenta[c]pyrrole |
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Molecular Formula | C₇H₁₁F₂N | C₇H₁₃N |
Molecular Weight | 147.17 | 111.19 (estimated) |
Key Structural Feature | Contains 4,4-difluoro substitution | No fluorine substitution |
Comparative Properties | Enhanced metabolic stability, altered lipophilicity | More susceptible to metabolic transformation |
Within the broader context of pyrrole derivatives, various structural modifications have been explored to develop compounds with specific pharmacological profiles . The systematic evaluation of structure-activity relationships continues to inform the design of new therapeutic candidates.
Future Research Directions
Based on the promising preliminary results, several avenues for future research on cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole warrant exploration:
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Elucidation of precise mechanisms of action at the molecular and cellular levels
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Expansion of in vivo efficacy studies across diverse cancer models
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Development of optimized analogs with enhanced pharmacokinetic properties
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Investigation of potential applications beyond oncology
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Detailed toxicological evaluation to establish safety profiles
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Exploration of synergistic combinations with established therapeutic agents
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